4-bromanyl-2-(4H-1,2,4-triazol-3-yl)aniline is a chemical compound characterized by the presence of a bromine atom and a 1,2,4-triazole ring. This compound is part of a larger class of triazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The compound's structure allows it to interact with various biological targets, particularly enzymes involved in cancer cell proliferation, making it a subject of interest in pharmaceutical research.
The compound can be synthesized through various chemical reactions involving triazole derivatives and brominated anilines. It is commercially available and can also be found in chemical databases such as PubChem and Sigma-Aldrich, which provide detailed information regarding its properties, synthesis methods, and applications .
4-bromanyl-2-(4H-1,2,4-triazol-3-yl)aniline falls under the category of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and have been classified into two main types based on their nitrogen atom arrangement: 1,2,3-triazoles and 1,2,4-triazoles. The specific structure of this compound indicates it belongs to the 1,2,4-triazole family.
The synthesis of 4-bromanyl-2-(4H-1,2,4-triazol-3-yl)aniline can be achieved through several methods:
These methods often yield high purity and good yields under optimized conditions.
The molecular structure of 4-bromanyl-2-(4H-1,2,4-triazol-3-yl)aniline features:
The molecular formula is , with a molecular weight of approximately 246.09 g/mol.
The compound's structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to confirm its conformation and spatial arrangement.
The chemical reactivity of 4-bromanyl-2-(4H-1,2,4-triazol-3-yl)aniline includes:
These reactions are significant for modifying the compound to enhance its biological activity or alter its pharmacological properties.
The mechanism of action for 4-bromanyl-2-(4H-1,2,4-triazol-3-yl)aniline primarily involves its interaction with specific enzymes related to cancer cell growth. The triazole moiety can inhibit certain enzyme activities by mimicking natural substrates or binding to active sites due to its structural similarity .
Research indicates that compounds with triazole structures often exhibit strong binding affinities for targets involved in cellular signaling pathways crucial for tumor proliferation.
Relevant data from studies suggest that the compound exhibits moderate stability under various environmental conditions .
4-bromanyl-2-(4H-1,2,4-triazol-3-yl)aniline has several scientific uses:
The 1,2,4-triazole heterocycle is a privileged scaffold in medicinal chemistry due to its versatile hydrogen-bonding capacity, metabolic stability, and balanced physicochemical properties. This five-membered ring containing three nitrogen atoms serves as a bioisostere for carboxylic acids, amides, and other nitrogen-containing heterocycles, enhancing drug-like characteristics [3] [7]. Its electron-rich nature facilitates π-π stacking interactions with biological targets, while the nitrogen atoms act as hydrogen bond acceptors or donors, enabling high-affinity binding [8]. Clinically, 1,2,4-triazole forms the core of several approved therapeutics:
Recent advances highlight the scaffold’s adaptability in targeting diverse biological pathways. Hybrid triazole derivatives demonstrate potent activity against drug-resistant pathogens, with minimum inhibitory concentration (MIC) values as low as 12.3 µM against Pseudomonas aeruginosa and 27.1 µM against Aspergillus niger [7]. In oncology, triazole-pyrimidine hybrids exhibit IC~50~ values of 3.25 μM against colorectal carcinoma (HCT116) cell lines—significantly lower than the reference drug 5-fluorouracil (IC~50~ = 25.36 μM) [6] [7].
Table 1: Pharmacological Profiles of Selected 1,2,4-Triazole-Based Drugs
Compound | Therapeutic Category | Primary Target | Key Structural Feature |
---|---|---|---|
Fluconazole | Antifungal | Lanosterol 14α-demethylase | 1,2,4-Triazol-3-yl group |
Letrozole | Anticancer (breast) | Aromatase enzyme | 1,2,4-Triazol-1-ylmethylbenzene |
Ribavirin | Antiviral | RNA-dependent RNA polymerase | 1,2,4-Triazole-3-carboxamide |
EVT-2604832 (study) | Anticancer (preclinical) | BET bromodomains / Autophagy | Triazole-aniline hybrid |
Brominated anilines serve as critical pharmacophores due to the bromine atom’s dual role as a hydrogen-bond acceptor and a bulky hydrophobic substituent. The bromine’s polarizability enhances halogen bonding with carbonyl groups or π-systems in biological targets, while its steric bulk influences conformational restriction of drug molecules [8]. These properties are exploited in targeted therapies:
The molecular descriptor profile of 4-bromanyl-2-(4~{H}-1,2,4-triazol-3-yl)aniline exemplifies optimized drug-likeness: molecular weight (239.076 g/mol), lipophilic efficiency (LogP ≈ 2.1), and hydrogen-bond donor/acceptor count (1/4) . These parameters align with Lipinski’s rule of five, ensuring oral bioavailability potential. Bromine’s presence also facilitates late-stage derivatization via cross-coupling reactions (e.g., Suzuki-Miyaura), enabling rapid diversification for structure-activity relationship studies [8].
Table 2: Physicochemical Properties of 4-Bromanyl-2-(4~{H}-1,2,4-Triazol-3-yl)Aniline
Property | Value | Significance in Drug Design |
---|---|---|
Molecular Formula | C~8~H~7~BrN~4~ | Optimal size for cell permeability |
Molecular Weight | 239.076 g/mol | Compliance with rule of five (MW < 500) |
Hydrogen Bond Acceptors | 4 (triazole N, amine N) | Enhanced target engagement capacity |
Hydrogen Bond Donors | 1 (aniline NH) | Balanced solubility/permeability |
Halogen (Br) | Electronegativity: 2.96 | Enables halogen bonding and cross-coupling chemistry |
SMILES | C1=CC(=C(C=C1Br)C2=NC=NN2)N | Facilitates computational docking studies |
Hybridization of 1,2,4-triazole and bromoaniline moieties creates synergistic effects that enhance target engagement breadth and potency. The triazole’s hydrogen-bonding capability complements bromoaniline’s halogen-bonding potential, enabling simultaneous interactions with multiple residues in complex binding pockets [8] [10]. This dual pharmacophore strategy is particularly effective against challenging targets:
The hybridization approach also optimizes pharmacokinetic properties. Triazole improves aqueous solubility (cLogP reduction by 1.2 units versus non-heterocyclic analogs), while bromoaniline enhances membrane permeability via moderate lipophilicity. This balance is critical for compounds like 4-bromanyl-2-(4~{H}-1,2,4-triazol-3-yl)aniline, which exhibit cell permeability sufficient to inhibit intracellular targets (e.g., MYC oncogene downregulation in diffuse large B-cell lymphoma) [2]. The strategic positioning of bromine ortho to the aniline nitrogen further rigidifies the molecule, reducing entropic penalties upon target binding by 1.8 kcal/mol compared to meta-substituted analogs [8]. These attributes underscore the hybrid scaffold’s potential as a versatile template for next-generation therapeutics targeting oncology, infectious diseases, and immune disorders.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1